

Application Notes and Protocols: In Vivo Efficacy of BAY-1834845 (Zabedoseritib)

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Compound of Interest

Compound Name: *Irak4-IN-20*

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Introduction

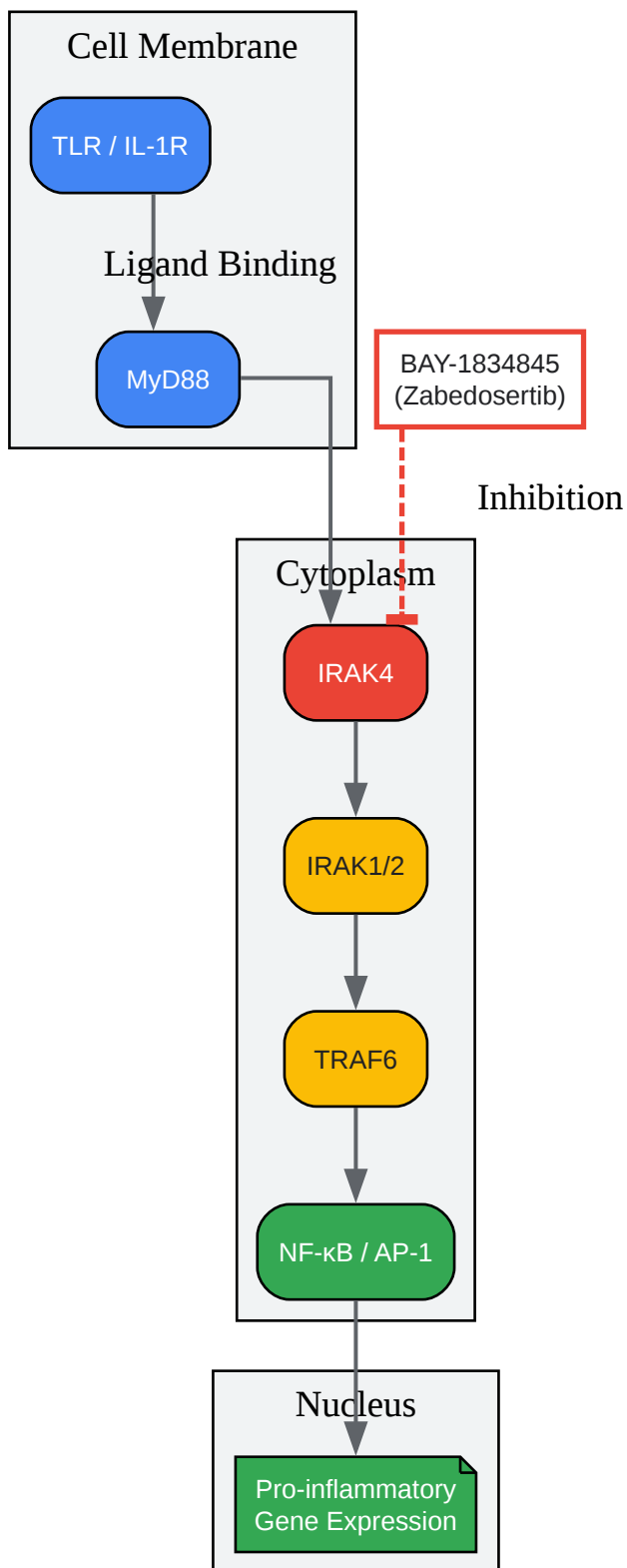
BAY-1834845, also known as Zabedoseritib, is a potent and selective, orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are key components of the innate immune system.[2][3] Dysregulation of these pathways is implicated in a variety of immune-mediated inflammatory diseases.[2][3] BAY-1834845 has demonstrated anti-inflammatory properties in several preclinical and clinical models, suggesting its therapeutic potential for conditions such as atopic dermatitis and other inflammatory disorders.[1][4]

These application notes provide a summary of the in vivo efficacy data for BAY-1834845 and detailed protocols for key experimental models used to assess its anti-inflammatory activity.

Signaling Pathway of IRAK4 Inhibition

BAY-1834845 exerts its anti-inflammatory effects by inhibiting IRAK4. Upon activation by ligands such as lipopolysaccharide (LPS) or interleukins, TLRs and IL-1Rs recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1 and IRAK2, initiating a downstream signaling cascade that leads to the activation of transcription factors like NF- κ B and AP-1. These transcription factors drive the expression of pro-inflammatory cytokines and chemokines, such as TNF- α , IL-6, and IL-8,

which mediate the inflammatory response. By inhibiting IRAK4, BAY-1834845 blocks this entire cascade, leading to a reduction in the production of these key inflammatory mediators.[2][3]



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Figure 1: IRAK4 Signaling Pathway and Mechanism of Action of BAY-1834845.

Quantitative In Vivo Efficacy Data

The in vivo anti-inflammatory efficacy of BAY-1834845 has been evaluated in various animal models and in clinical studies with healthy volunteers. The following tables summarize the key quantitative findings.

Table 1: Efficacy of BAY-1834845 in a Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Mouse Model

Parameter	Treatment Group	Result	Reference
Lung Injury Score	BAY-1834845	Significantly prevented lung injury	[5]
PF-06650833 (another IRAK4 inhibitor)	No significant prevention of lung injury	[5]	
Dexamethasone (10 mg/kg)	No significant prevention of lung injury	[5]	
Inflammatory Cell Infiltration in Lungs	BAY-1834845	Remarkably decreased	[5]
Neutrophil Count in Bronchoalveolar Lavage Fluid (BALF)	BAY-1834845	Remarkably decreased	[5]
Total T-cells, Monocytes, and Macrophages in BALF	BAY-1834845	Decreased	[5]
Dexamethasone	Decreased	[5]	
BAY-1834845 + Dexamethasone	Decreased	[5]	

Table 2: Efficacy of BAY-1834845 in an Imiquimod (IMQ)-Induced Skin Inflammation Model in Healthy Male Volunteers

Parameter	Treatment Group	Geometric Mean Ratio (GMR) vs. Placebo	p-value	Reference
IMQ-Induced Skin Perfusion	BAY-1834845	0.69	< 0.05	[6]
Prednisolone (20 mg)	0.70	< 0.05	[6]	
IMQ-Induced Erythema	BAY-1834845	0.75	< 0.05	[6]
BAY-1830839	0.83	< 0.05	[6]	
Prednisolone (20 mg)	0.86	Not significant	[6]	

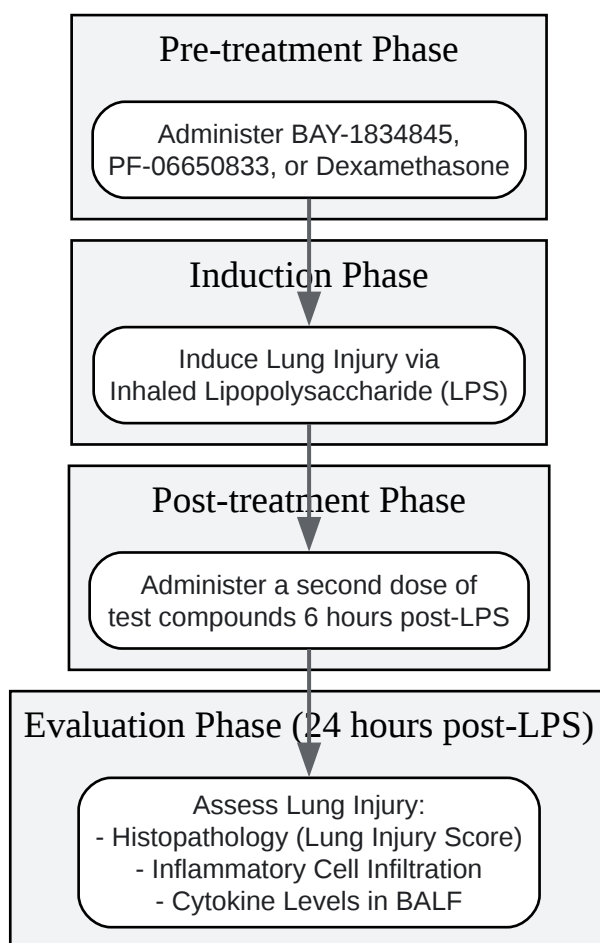
Table 3: Effect of BAY-1834845 on Systemic Inflammatory Markers in Healthy Male Volunteers Following Intravenous LPS Challenge

Inflammatory Marker	Treatment Group	Suppression vs. Placebo	p-value	Reference
Serum TNF- α	BAY-1834845 & BAY-1830839	$\geq 80\%$	< 0.05	[6]
Serum IL-6	BAY-1834845 & BAY-1830839	$\geq 80\%$	< 0.05	[6]
C-reactive protein (CRP)	BAY-1834845 & BAY-1830839	Inhibited	-	[6]
Procalcitonin	BAY-1834845 & BAY-1830839	Inhibited	-	[6]
IL-8	BAY-1834845 & BAY-1830839	Inhibited	-	[6]

Experimental Protocols

Protocol 1: Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice

This protocol describes the induction of ALI in mice using inhaled LPS to evaluate the preventive efficacy of BAY-1834845.[5]



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Figure 2: Experimental Workflow for LPS-Induced Acute Lung Injury in Mice.

Materials:

- BAY-1834845

- Lipopolysaccharide (LPS) from E. coli
- Vehicle control
- Positive control (e.g., Dexamethasone)
- Male BALB/c mice (8-10 weeks old)
- Animal inhalation chamber
- Materials for bronchoalveolar lavage (BAL)
- Histology equipment and reagents

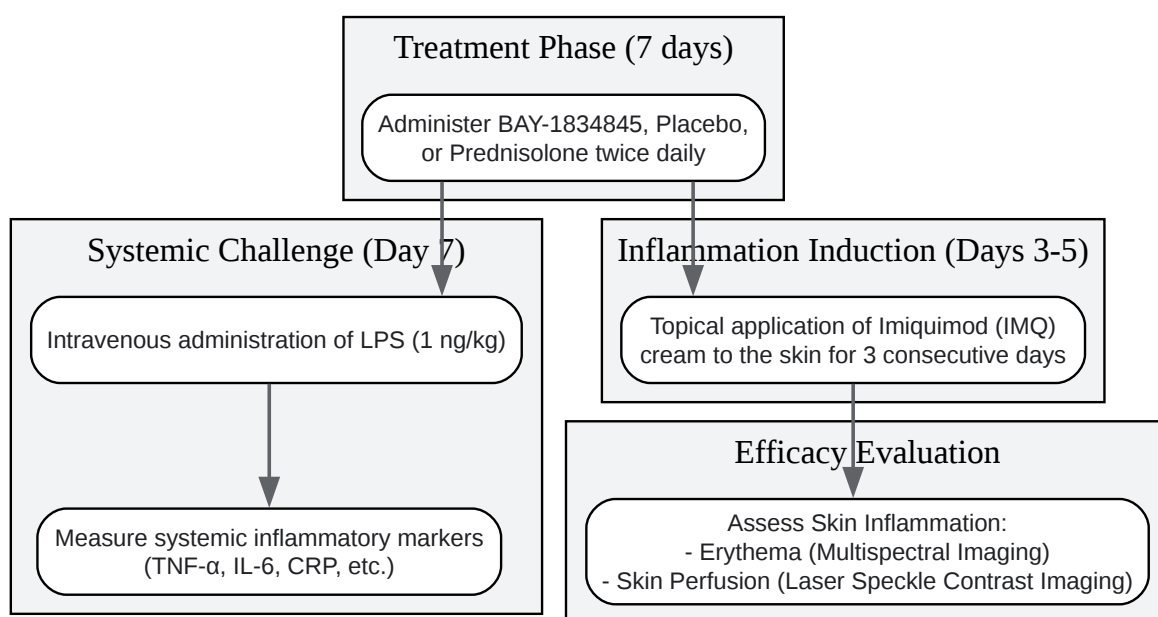
Procedure:

- Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week prior to the experiment.
- Grouping: Randomly divide the mice into treatment groups (e.g., Vehicle, BAY-1834845, Dexamethasone).
- Pre-treatment: Administer BAY-1834845 or control compounds orally at the desired dose.
- LPS Challenge: After a specified pre-treatment time (e.g., 1 hour), place the mice in an inhalation chamber and expose them to aerosolized LPS to induce lung injury.
- Consolidation Treatment: Six hours after the LPS challenge, administer a second dose of BAY-1834845 or control compounds.
- Efficacy Assessment (24 hours post-LPS):
 - Euthanize the mice and perform a bronchoalveolar lavage (BAL) to collect BAL fluid.
 - Analyze the BAL fluid for total and differential cell counts (neutrophils, macrophages, lymphocytes).
 - Harvest the lungs and fix them in formalin for histological analysis.

- Prepare lung tissue sections and stain with Hematoxylin and Eosin (H&E).
- Score the lung sections for the severity of lung injury based on parameters such as alveolar congestion, hemorrhage, and inflammatory cell infiltration.

Protocol 2: Imiquimod (IMQ)-Induced Skin Inflammation in Healthy Volunteers

This protocol outlines the induction of localized skin inflammation using topical imiquimod cream in healthy male volunteers to assess the efficacy of orally administered BAY-1834845.[6]



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Figure 3: Experimental Workflow for Imiquimod-Induced Skin Inflammation in Healthy Volunteers.

Materials:

- BAY-1834845 capsules
- Placebo capsules

- Prednisolone tablets (positive control)
- Imiquimod 5% cream (e.g., Aldara™)
- Laser Speckle Contrast Imaging (LSCI) device
- Multispectral imaging device
- Clinical monitoring equipment

Procedure:

- **Subject Recruitment:** Recruit healthy male volunteers who meet the inclusion and exclusion criteria of the study protocol.
- **Randomization and Blinding:** Randomize subjects to receive BAY-1834845, placebo, or prednisolone in a double-blind manner.
- **Drug Administration:** Subjects will take the assigned oral treatment twice daily for 7 consecutive days.
- **Induction of Skin Inflammation:**
 - On day 3 of treatment, apply a standardized amount of imiquimod 5% cream to a designated area on the subject's back.
 - Repeat the imiquimod application on days 4 and 5.
- **Assessment of Skin Inflammation:**
 - Measure skin erythema and perfusion at baseline and at specified time points after imiquimod application using multispectral imaging and LSCI, respectively.
- **Systemic LPS Challenge (on Day 7):**
 - Administer a low dose of LPS (1 ng/kg) intravenously.
 - Collect blood samples at baseline and at multiple time points post-LPS challenge.

- Analysis of Systemic Inflammatory Markers:
 - Analyze the plasma or serum samples for levels of pro-inflammatory cytokines (TNF- α , IL-6, IL-8) and other inflammatory markers (CRP, procalcitonin).

Conclusion

BAY-1834845 (Zabedoseritib) has demonstrated significant in vivo efficacy in models of both localized and systemic inflammation. Its ability to inhibit IRAK4 translates to a marked reduction in key inflammatory mediators. The protocols outlined in these application notes provide a framework for the continued investigation of BAY-1834845 and other IRAK4 inhibitors in preclinical and clinical settings. These models are valuable tools for assessing the therapeutic potential of novel anti-inflammatory agents targeting the TLR/IL-1R signaling pathway.

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